REACTION_CXSMILES
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[Cl:1][C:2]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:17])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].N.[H][H]>CO.[Ni]>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:17])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5]
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Name
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|
Quantity
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1.2 g
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Type
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reactant
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Smiles
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ClC1=C(C#N)C=CC(=C1)OC1=C(C=CC=C1)Cl
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
|
CO
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Name
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|
Quantity
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30 mL
|
Type
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reactant
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Smiles
|
N
|
Name
|
|
Quantity
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150 mg
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was separated off by suction
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Type
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FILTRATION
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Details
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filtering
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Type
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CUSTOM
|
Details
|
the filtrate was evaporated down
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Name
|
|
Type
|
|
Smiles
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ClC1=C(CN)C=CC(=C1)OC1=C(C=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |